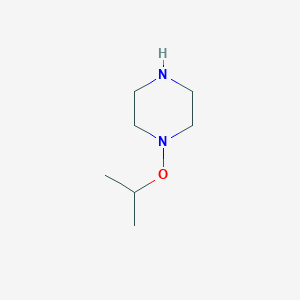

1-(Propan-2-yloxy)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-propan-2-yloxypiperazine |

InChI |

InChI=1S/C7H16N2O/c1-7(2)10-9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

WUCWLLDYHHWVND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)ON1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Propan 2 Yloxy Piperazine

Strategies for the Chemical Synthesis of Piperazine (B1678402) Derivatives with Related Propan-2-yloxy Moieties

Multi-Step Synthetic Sequences and Intermediate Derivatization Approaches

The construction of piperazine derivatives often involves multi-step synthetic pathways that rely on the careful orchestration of reactions and the use of protecting groups to achieve the desired substitution pattern. A common and widely utilized strategy for preparing monosubstituted piperazines involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens. semanticscholar.org This approach prevents undesired disubstitution and allows for selective functionalization of the unprotected nitrogen atom. semanticscholar.org The sequence typically involves:

Protection: Reaction of piperazine with an agent like di-tert-butyl dicarbonate (B1257347) to yield 1-Boc-piperazine.

Functionalization: The remaining free secondary amine is then reacted with a suitable electrophile.

Deprotection: The Boc group is subsequently removed, typically under acidic conditions, to yield the monosubstituted piperazine. beilstein-journals.org

For derivatives containing an aryloxy linkage, a Williamson ether synthesis is a frequently employed method. For instance, the synthesis of a related compound, 1-[2-(Propan-2-yloxy)phenyl]piperazine, involves the initial formation of a 2-(propan-2-yloxy)phenyl intermediate. This is achieved through a nucleophilic substitution reaction between a 2-halophenol and an isopropyl halide in the presence of a base. The resulting aryl ether intermediate is then coupled with piperazine.

Another illustrative multi-step synthesis is that of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol, which is structurally analogous. This synthesis typically proceeds by reacting naphthol with epichlorohydrin (B41342) to create an epoxide intermediate, which is subsequently opened by the nucleophilic attack of piperazine to form the final product. This ring-opening strategy is a robust method for installing a hydroxy-propyl-piperazine side chain.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Related Syntheses

The efficiency of synthetic sequences leading to piperazine derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated include the choice of solvent, base, temperature, and the stoichiometry of reagents.

In the amidation of carboxylic acids with N-Boc-piperazine, for example, solvent choice plays a critical role. A study on the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid demonstrated that while low boiling point solvents gave poor yields, acetonitrile (B52724) provided the optimal outcome. beilstein-journals.org Further optimization by adjusting the reactant ratios can also significantly improve yields. beilstein-journals.org Similarly, in O-alkylation reactions to form aryl ethers, the selection of the base and solvent system is crucial. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been found to be effective for such transformations, providing the desired product in high yield. acs.org

The following interactive table summarizes findings from studies where reaction conditions were optimized for syntheses involving piperazine intermediates.

Table 1: Optimization of Reaction Conditions for Piperazine Derivative Synthesis

| Reaction Type | Reagents/Substrates | Variable Tested | Conditions | Result (Yield) | Reference |

|---|---|---|---|---|---|

| Amide Coupling | 3-acetyl-18β-glycyrrhetinic acid, 1-Boc-piperazine | Solvent | Dichloromethane (DCM) | 19% | beilstein-journals.org |

| Amide Coupling | 3-acetyl-18β-glycyrrhetinic acid, 1-Boc-piperazine | Solvent | Tetrahydrofuran (THF) | <10% | beilstein-journals.org |

| Amide Coupling | 3-acetyl-18β-glycyrrhetinic acid, 1-Boc-piperazine | Solvent | Acetonitrile (ACN) | 71% | beilstein-journals.org |

| O-Alkylation | 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol, Epibromohydrin | Base | K₂CO₃ | 56% | acs.org |

| O-Alkylation | 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol, Epibromohydrin | Base | Cs₂CO₃ | 72% | acs.org |

| O-Alkylation | 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol, Epibromohydrin | Base | NaH | 91% | acs.org |

Advanced Catalytic Approaches in Piperazine Chemistry

Modern synthetic chemistry has increasingly turned to advanced catalytic methods to construct complex molecules like functionalized piperazines with greater efficiency and selectivity. mdpi.com These methods often operate under mild conditions and exhibit high functional group tolerance. mdpi.comrsc.org

Photoredox Catalysis: This approach uses light to drive chemical reactions and has been successfully applied to the C-H functionalization of piperazines. mdpi.com For instance, iridium-based photocatalysts can oxidize a piperazine nitrogen via a single electron transfer, leading to the formation of an α-amino radical after deprotonation. mdpi.comencyclopedia.pub This radical can then couple with various partners, such as heteroarenes or vinyl groups, to form new C-C bonds directly on the piperazine ring. mdpi.com

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a mainstay for forming C-N bonds, enabling the synthesis of arylpiperazines from aryl halides. organic-chemistry.org More recently, nickel catalysis has emerged as a powerful tool. A notable example is the use of a nickel-bipyridine catalyst system to synthesize phenols from aryl halides using nitrous oxide (N₂O) as the oxygen atom source under mild conditions. nih.gov This method provides an alternative route to phenolic precursors that could be used to synthesize aryloxy-piperazine derivatives. nih.gov

Asymmetric Catalysis: For the synthesis of chiral piperazine derivatives, catalytic asymmetric methods are indispensable. The kinetic resolution of racemic N-alkoxy amines, a class of compounds that includes N-alkoxy piperazines, has been achieved using a titanium-catalyzed enantioselective oxygenation. nih.gov This method allows for the separation of enantiomers with high selectivity, providing access to enantiopomerically pure building blocks. nih.gov

Exploration of Chemical Reactivity and Mechanistic Aspects of 1-(Propan-2-yloxy)piperazine Scaffolds

The chemical behavior of the piperazine ring, modified with a propan-2-yloxy group, is governed by the interplay of the two nitrogen atoms and the electronic nature of the substituents.

Fundamental Chemical Reactions and Functional Group Transformations on Piperazine Systems

The piperazine scaffold is amenable to a variety of chemical transformations. The nitrogen atoms, being nucleophilic, are primary sites for reaction. smolecule.com

N-Functionalization: The secondary amine in a monosubstituted piperazine can undergo nucleophilic substitution with electrophiles, such as alkyl halides or acyl chlorides, to form N-alkylated or N-acylated products. smolecule.comnih.gov Reductive amination is another key method for N-alkylation. nih.gov

C-H Functionalization: As mentioned, modern catalytic methods enable the direct functionalization of the C-H bonds adjacent to the nitrogen atoms (the α-position). mdpi.comencyclopedia.pub This allows for the introduction of aryl, vinyl, and other groups without pre-functionalization, proceeding through a radical-based mechanism. mdpi.com Direct C-H lithiation of N-Boc-protected piperazines, followed by reaction with an electrophile, is another powerful strategy for α-functionalization. mdpi.com

Ring-Opening: While not a reaction of the piperazine itself, the cleavage of other rings is a common strategy to build piperazine-containing molecules. The ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) with various reagents provides an efficient route to N-functionalized piperazines. rsc.org

Investigations into the Protonation State of Piperazine Nitrogen Atoms in Analogues

The two nitrogen atoms in the piperazine ring can act as bases, and their protonation state is a critical factor influencing the molecule's solubility, conformation, and interaction with biological targets. rsc.orgresearchgate.net The basicity, and therefore the pKa, of each nitrogen is highly sensitive to the electronic effects of its substituents. nih.gov

In an unsubstituted piperazine, the two nitrogens are equivalent. However, in an N-substituted analogue, the two nitrogens become distinct: one tertiary and one secondary. Studies on N-methylpiperazine show that protonation can occur at either nitrogen, and the equilibrium between the two protonated forms is solvent-dependent. nih.gov Generally, alkylation of a piperazine nitrogen atom lowers its basicity, resulting in a lower pKa value. nih.gov For example, the alkylation of the nitrogen atoms in a piperazine ring can decrease the percentage of protonated species at a physiological pH of 7.5 from approximately 98.5% to around 78%. nih.gov

Attaching electron-withdrawing groups, such as an acetyl group via an amide bond, further decreases the pKa of the adjacent nitrogen, significantly altering the protonation state at a given pH. researchgate.netnih.gov This fine-tuning of pKa is a key strategy in drug design. rsc.orgnih.gov

The following interactive table presents the pKa values for several substituted piperazines, illustrating the impact of substituents on basicity.

Table 2: Experimentally Determined pKa Values of Selected Substituted Piperazines

| Compound | pKa1 | pKa2 | Protonation State at pH 7.5 | Reference |

|---|---|---|---|---|

| Piperazine | 9.73 | 5.59 | ~98.5% Protonated | nih.gov |

| 1-Methylpiperazine | 9.09 | 4.97 | ~78% Protonated | nih.gov |

| 1-Ethylpiperazine | 9.11 | 5.02 | ~78% Protonated | nih.gov |

| 1,4-Dimethylpiperazine | 8.38 | 3.81 | Diprotic Base | rsc.org |

| 1-Acetyl-4-methylpiperazine | 7.06 | - | - | nih.gov |

Advanced Spectroscopic and Computational Characterization in 1 Propan 2 Yloxy Piperazine Research

Application of Spectroscopic Techniques for Structural Elucidation of Related Compounds

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. By analyzing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information on connectivity, conformation, and functional groups.

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For piperazine (B1678402) derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular structure and analyze conformational dynamics. nih.govrsc.org

¹H NMR: The ¹H NMR spectrum of a piperazine derivative provides information on the number of distinct protons and their connectivity. For N-substituted piperazines, the protons on the piperazine ring often exhibit complex signal patterns due to conformational dynamics, such as chair-chair interconversion and rotation around the N-C(amide) bond in acylated derivatives. nih.govrsc.org Temperature-dependent (dynamic) NMR studies can be employed to investigate these conformational changes, allowing for the calculation of activation energy barriers between different conformers. rsc.orgnih.gov The chemical shifts of the piperazine protons are influenced by the nature of the substituents on the nitrogen atoms. researchgate.net

Solid-State NMR (CP/MAS): Cross-Polarization/Magic Angle Spinning (CP/MAS) is a solid-state NMR technique used to obtain high-resolution spectra of solid samples.

¹³C-CP/MAS NMR is particularly useful for studying intermolecular interactions, such as hydrogen bonding, in solid piperazine complexes. researchgate.net It can detect changes in the chemical environment of carbon atoms upon complex formation, confirming, for example, proton transfer between molecules. researchgate.net

¹⁵N-CP/MAS NMR directly probes the nitrogen atoms in the piperazine ring. This technique is highly sensitive to the coordination environment of the nitrogen atoms and can distinguish between coordinating and non-coordinating atoms in metal complexes or solvent molecules in a crystal lattice. nih.gov

¹⁵N NMR: In solution, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atoms. For a compound like 1-phenylpiperazine, two distinct ¹⁵N signals are observed, corresponding to the two different nitrogen environments in the ring. dergipark.org.trresearchgate.net Theoretical calculations using DFT methods can accurately predict these ¹⁵N chemical shifts, aiding in signal assignment and providing deeper insight into the electronic structure. dergipark.org.trresearchgate.net

| Technique | Information Obtained | Application to Piperazine Derivatives |

|---|---|---|

| ¹H NMR | Proton environments, connectivity, conformational dynamics | Analysis of ring proton signals to study chair-chair interconversion and rotational isomers. nih.govresearchgate.net |

| ¹³C NMR | Carbon skeleton, chemical environments of carbon atoms | Confirmation of structure and analysis of substituent effects on the piperazine ring. nih.govresearchgate.net |

| ¹³C-CP/MAS NMR | Structure and intermolecular interactions in the solid state | Studying hydrogen bonding and proton transfer in piperazine complexes. researchgate.net |

| ¹⁵N-CP/MAS NMR | Nitrogen environments and coordination in the solid state | Distinguishing between coordinating and non-coordinating nitrogen atoms in solid samples. nih.gov |

| ¹⁵N NMR | Electronic environment of nitrogen atoms in solution | Directly probing the two distinct nitrogen atoms in the piperazine ring. dergipark.org.trresearchgate.net |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present in a molecule. ycdehongchem.com

For piperazine and its derivatives, characteristic IR absorption bands can be observed:

N-H Stretching: In unsubstituted or mono-substituted piperazines, the N-H stretching vibration typically appears in the 3300-3500 cm⁻¹ region. ycdehongchem.com The absence of this band in a disubstituted derivative like 1-(Propan-2-yloxy)piperazine would confirm the substitution on both nitrogen atoms.

C-H Stretching: The stretching vibrations for aliphatic C-H bonds are found in the 2800-3000 cm⁻¹ range.

C-N Stretching: The stretching vibrations for C-N bonds within the piperazine ring are typically observed in the 1000-1300 cm⁻¹ region. ycdehongchem.com

Other Functional Groups: The presence of other functional groups introduced by substituents will give rise to their own characteristic peaks. For instance, a carbonyl (C=O) group in an acylated piperazine derivative would show a strong absorption band around 1700 cm⁻¹. ycdehongchem.com

IR spectroscopy serves as a rapid and reliable quality control tool to confirm the identity of a synthesized piperazine derivative and to check for the presence of impurities. ycdehongchem.comauburn.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Piperazine Derivatives |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Confirms the presence of a secondary amine group in the piperazine ring. ycdehongchem.com |

| C-H Stretch (aliphatic) | 2800 - 3000 | Indicates the presence of the CH₂ groups in the ring and alkyl substituents. |

| C-N Stretch | 1000 - 1300 | Helps confirm the presence of the piperazine ring structure. ycdehongchem.com |

| C=O Stretch (if applicable) | ~1700 | Indicates the presence of a carbonyl group from an acyl substituent. ycdehongchem.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For piperazine derivatives, fragmentation often involves the cleavage of the piperazine ring. Common fragment ions for piperazine compounds can arise from the cleavage of C-N bonds within the ring. researchgate.net The specific fragmentation pattern is highly dependent on the nature and position of the substituents. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for compounds that are not volatile enough for Gas Chromatography-Mass Spectrometry (GC-MS). Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS often produces a prominent protonated molecular ion ([M+H]⁺), which directly provides the molecular weight of the compound. researchgate.net Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information. semanticscholar.org For piperazine analogues, MS/MS spectra typically show characteristic fragment ions resulting from the cleavage of bonds within the piperazine ring and the bond connecting the substituent to the ring.

| Technique | Ionization Method | Key Information Provided | Typical Application for Piperazine Derivatives |

|---|---|---|---|

| EI-MS | Electron Impact | Molecular fingerprint, detailed fragmentation pattern | Structural elucidation of volatile derivatives by analyzing characteristic ring cleavage. researchgate.netresearchgate.net |

| LC-MS | Electrospray Ionization (ESI) | Molecular weight ([M+H]⁺), analysis of complex mixtures | Qualitative and quantitative analysis in biological matrices. nih.gov |

| LC-MS/MS | ESI followed by Collision-Induced Dissociation (CID) | Structural confirmation through specific fragmentation pathways | Rapid structural identification based on characteristic fragment ions. semanticscholar.org |

Theoretical and Computational Chemistry Investigations of Piperazine Systems

Computational chemistry provides a theoretical framework to predict and interpret the properties of molecules, complementing experimental findings. Methods like Density Functional Theory (DFT) and molecular docking are widely used to study piperazine-containing systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties with good accuracy. nih.gov

Molecular Geometry Optimization: A primary application of DFT is to find the lowest-energy three-dimensional arrangement of atoms in a molecule, known as geometry optimization. youtube.comyoutube.com For piperazine derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's preferred conformation (e.g., the chair conformation of the piperazine ring). dergipark.org.tr The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G, 6-311++G(d,p)) is crucial for obtaining accurate results. dergipark.org.trresearchgate.net

Electronic Structure Analysis: Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. researchgate.net

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (e.g., ¹³C, ¹⁵N) that show good correlation with experimental values, aiding in the assignment of complex spectra. dergipark.org.trresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. tandfonline.com It is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. pharmaceuticaljournal.netnih.gov

In the context of piperazine derivatives, which are common scaffolds in medicinal chemistry, molecular docking is used to:

Predict Binding Poses: Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to rank them. tandfonline.com

Identify Key Interactions: The results reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. ijpsdronline.comnih.gov For example, docking studies have shown that the piperazine scaffold can form favorable hydrogen bonds and hydrophobic interactions with critical residues in the ligand-binding domain of receptors like PPARγ. pharmaceuticaljournal.net

Guide Drug Design: By understanding how piperazine derivatives interact with their targets, chemists can design new analogues with improved affinity and selectivity. nih.govresearchgate.net Studies have used docking to evaluate novel piperazine derivatives as potential inhibitors of various enzymes and receptors. researchgate.netresearchgate.net

| Computational Method | Purpose | Insights Gained for Piperazine Systems |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis | Predicts stable conformations, bond parameters, HOMO-LUMO gaps, charge distribution, and NMR chemical shifts. researchgate.netnih.gov |

| Molecular Docking | Prediction of ligand-receptor binding mode and affinity | Identifies key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and guides the design of new bioactive piperazine derivatives. pharmaceuticaljournal.netnih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Stability Studies

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior of molecular systems, offering profound insights into their conformational dynamics and stability. In the context of piperazine derivatives such as this compound, MD simulations can delineate the accessible conformational states, the transitions between them, and their relative stabilities. This information is pivotal for comprehending their biological activity and physicochemical characteristics.

A hypothetical MD simulation for this compound would likely reveal a predominant chair conformation for the piperazine ring. Such a simulation would also probe the rotational freedom around the C-O and N-C bonds that link the substituent to the ring, thereby identifying the most probable orientations of the isopropoxy group. The relative stability of different conformers can be quantitatively assessed by analyzing the simulation trajectory and constructing a free energy landscape.

The surrounding solvent environment can exert a substantial influence on the conformational dynamics and stability of a molecule. MD simulations can explicitly incorporate solvent molecules, affording a more realistic depiction of the system. For instance, studies on other piperazine analogs have explored the impact of solvent on the conformational potential energy surface. njit.edu To understand the behavior of this compound within a biological milieu, simulations in an aqueous environment are indispensable. The solvent can modulate the conformational equilibrium through the formation of hydrogen bonds with the nitrogen atoms of the piperazine ring and the oxygen atom of the isopropoxy group.

Key research findings typically derived from MD simulations of piperazine derivatives include:

Identification of predominant conformations: Pinpointing the most populated conformational states of the molecule under defined conditions.

Analysis of conformational transitions: Elucidating the pathways and timescales associated with transitions between different conformations.

Quantification of molecular flexibility: Utilizing metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation trajectory to quantify the flexibility of various molecular regions.

Elucidation of binding dynamics: In studies involving the interaction of a ligand with a biological target, MD simulations can provide a dynamic perspective on the binding process and the stability of the resulting complex. acs.orgnih.govrsc.org

Hypothetical Data from a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Hypothetical Observation |

| Simulation Duration | 500 ns |

| Predominant Piperazine Ring Conformation | Chair |

| Key Dihedral Angle (C-O-C-N) | Fluctuations around trans and gauche conformers |

| RMSD of Piperazine Ring | 0.5 Å (indicative of high stability) |

| RMSF of Isopropoxy Group | 1.2 Å (indicative of higher flexibility) |

| Solvent Model | Explicit (e.g., TIP3P water model) |

Quantum Chemical Calculations for Electronic Property Prediction

Quantum chemical calculations, which are grounded in the principles of quantum mechanics, are utilized to predict the electronic properties of molecules with a high degree of accuracy. These computational methods furnish valuable insights into the electronic structure, reactivity, and spectroscopic characteristics of compounds like this compound.

Computational Methods and Basis Sets:

Density Functional Theory (DFT) stands out as a frequently employed quantum chemical method for investigating molecular electronic properties, owing to its favorable balance between accuracy and computational expense. The selection of an appropriate functional (e.g., B3LYP, WB97XD) and basis set (e.g., 6-311++G**) is paramount for achieving dependable and accurate results.

Prediction of Key Electronic Properties:

For this compound, quantum chemical calculations can be used to predict a variety of electronic properties:

Molecular Orbitals and Energy Levels: These calculations can ascertain the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap serves as a significant indicator of a molecule's chemical reactivity and kinetic stability, with a smaller gap generally implying higher reactivity.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, thereby identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the nitrogen atoms of the piperazine ring and the oxygen atom of the isopropoxy group are anticipated to be the most electron-rich areas, rendering them susceptible to electrophilic attack and hydrogen bond formation.

Spectroscopic Properties: Quantum chemical calculations are capable of predicting various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies (for IR and Raman spectroscopy). These predicted values can be compared with experimental data to validate the computational model.

Typical research findings from quantum chemical calculations on piperazine derivatives encompass:

Reactivity Prediction: The analysis of frontier molecular orbitals (HOMO and LUMO) in conjunction with the MEP can be used to predict the most probable sites for chemical reactions.

Charge Distribution Analysis: Methods like Natural Bond Orbital (NBO) analysis can provide a detailed depiction of charge distribution and intramolecular interactions.

Structure-Property Relationships: By systematically calculating the electronic properties for a series of analogous compounds, researchers can establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). nih.gov

Hypothetical Data from Quantum Chemical Calculations on this compound (DFT/B3LYP/6-311++G )**

| Electronic Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| MEP Minimum (on Nitrogen atoms) | -45 kcal/mol |

| MEP Minimum (on Oxygen atom) | -35 kcal/mol |

In Vitro Biological Activity and Mechanistic Insights of 1 Propan 2 Yloxy Piperazine Derivatives

Investigations into Molecular Target Interactions and Pathways in Vitro

Ligand-Receptor Binding and Functional Modulation Assays (e.g., serotonin (B10506), dopamine (B1211576) receptors)

There is no available information on the binding affinity or functional modulation of 1-(Propan-2-yloxy)piperazine at serotonin or dopamine receptors. Arylpiperazine derivatives, a related but distinct class of compounds, are known to interact with these receptors. nih.govnih.gov For instance, the arylpiperazine moiety can form interactions with key residues in the binding sites of these G protein-coupled receptors. nih.gov However, without the aryl group, and with the specific propan-2-yloxy substituent, the interaction of the title compound with these receptors remains uncharacterized.

Enzyme Inhibition Profiling and Mechanistic Elucidation (e.g., IMPDH, butyrylcholinesterase, α-amylase, α-glucosidase, topoisomerase II)

No studies have been published detailing the inhibitory activity of this compound against inosine (B1671953) monophosphate dehydrogenase (IMPDH), butyrylcholinesterase, α-amylase, α-glucosidase, or topoisomerase II. While some piperazine-containing compounds have been investigated as inhibitors for some of these enzymes, such as butyrylcholinesterase nih.govnih.gov, α-amylase researchgate.netcumhuriyet.edu.tr, α-glucosidase nih.govnih.gov, and topoisomerase II frontiersin.orgnih.gov, this information is not applicable to the specific compound .

Modulatory Effects on Cellular Processes in In Vitro Systems (e.g., cell proliferation)

The effects of this compound on cellular processes such as cell proliferation have not been reported in the scientific literature. Various other piperazine (B1678402) derivatives have been shown to inhibit cancer cell proliferation researchgate.netnih.govnih.gov, but these findings cannot be extrapolated to the specific compound of interest.

Structure-Activity Relationship (SAR) Studies: Elucidating Pharmacophoric Contributions

Influence of the Piperazine Ring and Substituents on In Vitro Biological Response

Due to the lack of biological data for this compound and its derivatives, no structure-activity relationship (SAR) studies have been conducted. For other classes of piperazine derivatives, the nature of the substituents on the piperazine ring is known to be critical for their biological activity. nih.govresearchgate.net

Rational Design Strategies Based on SAR Analysis of Related Compounds

There are no reported rational design strategies based on the SAR analysis of this compound and its related compounds, as no such analysis exists. Rational drug design is a common approach in the development of novel piperazine-based therapeutic agents for various diseases. nih.govresearchgate.netnih.gov

Comparative Analysis with Established Pharmacophores in Piperazine Chemistry

The piperazine nucleus is a versatile scaffold widely employed in drug design, valued for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Analysis of piperazine-containing drugs reveals a significant lack of structural diversity; the vast majority of these compounds feature substituents at both the N1 and N4 positions. rsc.org In contrast, substitution on the carbon atoms of the piperazine ring, or the introduction of less common functional groups like the 1-(propan-2-yloxy) moiety, represents a largely underexplored area of chemical space. rsc.org

The introduction of an alkoxy group, as in this compound, offers a different modification strategy compared to these established pharmacophores. Research on other derivatives has noted the significant contribution of alkoxy functional groups, such as a methoxyphenyl moiety, to the antibacterial action of piperazine compounds. researchgate.net This suggests that the oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a biological target that are not possible with simple alkyl or aryl substituents. This distinct electronic and steric profile means that 1-(alkoxy)piperazine derivatives could engage with biological targets in novel ways compared to more traditionally substituted piperazine agents.

In Vitro Efficacy Screening against Diverse Biological Systems

The piperazine scaffold is a component of numerous agents with a wide spectrum of biological activities, including antimicrobial, antiproliferative, and antiviral effects. researchgate.netjetir.org While direct experimental data for derivatives of this compound is not prominent in the reviewed literature, the performance of other piperazine analogues provides a strong rationale for their investigation against various biological systems.

Piperazine derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens. ijbpas.comresearchgate.net

Staphylococcus aureus : Numerous studies have confirmed the efficacy of piperazine-based compounds against S. aureus. Hybrid molecules combining the quinoline (B57606) and piperazine pharmacophores have shown potent and selective activity against this Gram-positive bacterium, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values in the low micromolar range. mdpi.com Other synthesized series of N-alkyl and N-aryl piperazine derivatives also show significant activity against S. aureus. nih.gov

Mycobacteria : The piperazine core is an essential scaffold in the development of agents against Mycobacterium tuberculosis (MTB). researchgate.net Certain substituted piperazinyl-phenyl-oxazolidinone derivatives are reported to have significant in vitro activity against M. tuberculosis. ijbpas.com The structural modifications and their relationship to anti-mycobacterial efficacy have been a subject of focused research, indicating the promise of this chemical class. ijbpas.com

Fusarium avenaceum : While specific data on piperazine derivatives against Fusarium avenaceum is scarce, compounds containing the piperazine ring have been investigated for general antifungal properties. For example, novel bipyrazole derivatives connected by a piperazine spacer showed potent antifungal activity against Fusarium oxysporum f. sp. albedinis, with one compound recording an MIC of 5 µg/mL. nih.gov This activity was attributed to the presence of both the piperazine ring and carboxylate moieties on the pyrazole (B372694) rings. nih.gov However, many broad-spectrum antifungal agents show limited efficacy against Fusarium species, which are notoriously difficult to inhibit. nih.govplos.org

Table 1: In Vitro Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-Piperazine Hybrids | Staphylococcus aureus | 3–12 µM | mdpi.com |

| N1-(2-substituted-4-nitrophenyl)-piperazines | General Antifungal | Activity Reported | ijbpas.com |

| Bipyrazole Piperazine Derivatives | Fusarium oxysporum f. sp. albedinis | 5 µg/mL | nih.gov |

| Substituted Piperazine Derivatives | Staphylococcus aureus | Activity Reported | researchgate.net |

The piperazine scaffold is integral to the structure of many antiproliferative agents, including approved kinase inhibitors. nih.gov Derivatives have been evaluated against a wide array of human cancer cell lines.

While specific data for this compound derivatives against the full panel of cell lines is not available in the reviewed literature, studies on other piperazine derivatives show significant activity. For instance, a series of 1-benzhydrylpiperazine (B193184) derivatives bearing sulfonyl, amide, and thiourea (B124793) groups were tested against MCF-7 (breast), HeLa (cervix), and HT-29 (colon) cancer cell lines, with several compounds showing interesting growth inhibitory effects. researchgate.net Similarly, certain arylpiperazine derivatives have demonstrated anticancer activity against the DU145 prostate cancer cell line, with IC50 values of 5.8 µM and 7.7 µM reported for the most active compounds. mdpi.com No specific data was found for THP-1 or NCI-H226 cell lines in the context of this scaffold.

Table 2: In Vitro Antiproliferative Activity of Selected Piperazine Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1-Benzhydrylpiperazine Derivatives | MCF-7 (Breast Carcinoma) | Growth Inhibition Reported | researchgate.net |

| HeLa (Cervix Carcinoma) | Growth Inhibition Reported | ||

| Arylpiperazine Derivatives | DU 145 (Prostate Cancer) | 5.8 µM - 7.7 µM | mdpi.com |

| 2-Piperazino-1,3-benzo[d]thiazoles | CCRF-SB (B-lymphoblastic leukemia) | 2.3 µM | researchgate.netresearchgate.net |

The piperazine ring is a common feature in many potent antiviral agents due to its ability to form key interactions with viral enzymes and influence pharmacokinetic properties.

Human Immunodeficiency Virus (HIV) : Piperazine derivatives have been extensively studied as HIV inhibitors. For example, diarylpyrimidine derivatives bearing a piperazine sulfonyl group have been developed as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One of the most potent compounds in a studied series, 18b1, displayed an EC50 value of 0.0014 µM against wild-type HIV-1. nih.gov Other classes, such as piperazine-containing triazine dimers, have shown moderate anti-HIV-1 activity with EC50 values ranging from 3.19 µM to 6.07 µM.

SARS-CoV-2 Main Protease (Mpro) : The main protease of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drugs. Multiple research efforts have focused on developing piperazine-based Mpro inhibitors. nih.govrsc.org A series of non-covalent, trisubstituted piperazine inhibitors were developed, with the lead compound, GC-14, showing potent enzymatic inhibition (IC50 = 0.40 µM) and strong antiviral activity in cell-based assays (EC50 = 1.0 µM), along with low cytotoxicity (CC50 > 100 µM). digitellinc.comresearchgate.net Another study utilizing click chemistry to assemble triazole-containing piperazine derivatives identified a representative compound, C1N46, with an Mpro IC50 of 1.87 µM and an anti-SARS-CoV-2 EC50 of 6.99 µM. nih.govrsc.org These findings underscore the potential of the piperazine scaffold for developing effective inhibitors against critical viral targets.

Table 3: In Vitro Antiviral Activity of Selected Piperazine Derivatives

| Compound Class | Viral Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Diarylpyrimidine-piperazine sulfonyl | HIV-1 (Wild Type) | EC50 | 0.0014 µM | nih.gov |

| Piperazine containing triazine dimer | HIV-1 | EC50 | 3.19 µM | |

| Trisubstituted piperazine (GC-14) | SARS-CoV-2 Mpro | IC50 | 0.40 µM | digitellinc.comresearchgate.net |

| Trisubstituted piperazine (GC-14) | SARS-CoV-2 (cell-based) | EC50 | 1.0 µM | digitellinc.comresearchgate.net |

| Triazole-piperazine (C1N46) | SARS-CoV-2 Mpro | IC50 | 1.87 µM | nih.govrsc.org |

| Triazole-piperazine (C1N46) | SARS-CoV-2 (cell-based) | EC50 | 6.99 µM | nih.govrsc.org |

Applications and Future Directions in 1 Propan 2 Yloxy Piperazine Research

Utility as Precursors and Intermediates in Advanced Organic Synthesis

The piperazine (B1678402) moiety is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility and oral bioavailability. nih.govnih.govresearchgate.net The piperazine ring can be readily functionalized at its nitrogen atoms, making it a versatile scaffold for the synthesis of diverse molecular architectures. nih.govnih.govorganic-chemistry.org Synthetic methodologies for creating piperazine-containing compounds are well-established and include N-alkylation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

Given this context, 1-(Propan-2-yloxy)piperazine could serve as a valuable precursor and intermediate in the synthesis of more complex molecules. The presence of a secondary amine in the piperazine ring allows for the introduction of various substituents, paving the way for the creation of libraries of novel compounds for drug discovery and other applications. The isopropoxy group can also influence the compound's steric and electronic properties, potentially modulating the reactivity of the piperazine nitrogens and the biological activity of the final products.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Alkylation | Alkyl halides, Base | N,N'-disubstituted piperazines |

| Reductive Amination | Aldehydes or Ketones, Reducing agent | N-alkylated piperazine derivatives |

| Acylation | Acyl chlorides, Acid anhydrides | N-acylated piperazine derivatives |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst, Base | N-arylpiperazine derivatives |

Contributions to the Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with specific biological targets, enabling the study of their functions in cellular and physiological contexts. cambridgemedchemconsulting.commedchemexpress.comyoutube.com The development of high-quality chemical probes is crucial for target validation in drug discovery and for elucidating complex biological pathways. cambridgemedchemconsulting.commedchemexpress.comyoutube.com Piperazine-containing compounds have been successfully developed as chemical probes for various targets, including enzymes and receptors. nih.gov

The structural features of this compound suggest its potential as a scaffold for the development of novel chemical probes. The piperazine ring can serve as a central core for the attachment of pharmacophoric groups that confer target specificity, while the isopropoxy group can be modified to fine-tune properties such as cell permeability and metabolic stability. Furthermore, the nitrogen atoms of the piperazine ring can be utilized for the introduction of reporter tags, such as fluorescent dyes or radioactive isotopes, to enable visualization and quantification of target engagement. nih.gov

Prospective Research Avenues and Methodological Innovations

The full potential of this compound as a research tool and synthetic building block remains to be explored. Future research in this area could focus on several key avenues:

Exploration of Untapped Synthetic Methodologies for the Compound

While general methods for piperazine synthesis are well-known, the development of novel and efficient synthetic routes specifically tailored for this compound and its derivatives could open up new possibilities. mdpi.comnsf.gov This could involve exploring greener and more sustainable synthetic approaches, as well as developing methods for the stereoselective synthesis of chiral derivatives.

Advanced In Silico Modeling for Predictive Research and Deeper Mechanistic Understanding

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be powerful tools for predicting the biological activities and pharmacokinetic properties of novel compounds. nih.govnih.govmdpi.com Applying these in silico techniques to derivatives of this compound could help to prioritize synthetic targets and provide insights into their potential mechanisms of action at the molecular level. nih.govsemanticscholar.org This predictive approach can significantly accelerate the drug discovery process by reducing the need for extensive and costly experimental screening.

Table 2: Key Parameters in In Silico Modeling of this compound Derivatives

| Modeling Technique | Predicted Properties |

| QSAR | Biological activity, Toxicity |

| Molecular Docking | Binding affinity, Interaction with target proteins |

| ADME Prediction | Absorption, Distribution, Metabolism, Excretion |

Expanding the Scope of In Vitro Biological Investigations and Novel Target Identification

Systematic in vitro screening of a library of this compound derivatives against a wide range of biological targets could lead to the identification of novel lead compounds for various diseases. nih.govresearchgate.netresearchgate.net High-throughput screening assays can be employed to assess the activity of these compounds against enzymes, receptors, and ion channels. Subsequent hit-to-lead optimization efforts could then focus on improving the potency, selectivity, and drug-like properties of the most promising candidates. This approach has the potential to uncover new therapeutic applications for this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(Propan-2-yloxy)piperazine, and how can reaction yields be improved?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and activators such as 1-hydroxy-7-azabenzotriazole (HOAt) in the presence of trifluoroacetic acid (TFA) . To improve yields:

- Optimize molar ratios of reagents (e.g., excess piperazine to drive the reaction).

- Use anhydrous solvents to minimize hydrolysis byproducts.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography or recrystallization (e.g., ethyl acetate/hexane systems) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

- 1H/13C NMR : Confirm substitution patterns and purity. For example, piperazine protons resonate at δ ~2.5–3.5 ppm, while isopropyloxy groups show distinct splitting in δ ~1.2–1.4 ppm (CH3) and δ ~3.5–4.0 ppm (OCH) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting CNS receptors?

SAR studies require systematic variation of substituents and evaluation of biological activity. Example workflow:

- Substituent diversification : Modify the isopropyloxy group (e.g., replace with aryl, alkyl, or heterocyclic moieties) .

- In vitro assays : Test affinity for G protein-coupled receptors (GPCRs) using radioligand binding assays (e.g., dopamine D2 or serotonin 5-HT2 receptors) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and refine substituent design .

- Data validation : Compare experimental IC50 values with computational predictions to resolve discrepancies .

Q. How can conflicting bioactivity data for this compound analogs be resolved?

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

- Standardize assays : Use identical cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., mCPP for 5-HT receptors) .

- Purity validation : Re-characterize compounds using NMR and HRMS to exclude degradation products .

- Statistical analysis : Apply multivariate regression to account for variables like solvent polarity or assay temperature .

Q. What methodological advancements enhance the detection of this compound in proteomic studies?

Derivatization techniques improve sensitivity in mass spectrometry:

- Carboxyl group derivatization : Use 1-(2-pyridyl)piperazine (2-PP) or 1-(2-pyrimidyl)piperazine (2-PMP) with EDC/HOAt to enhance ionization efficiency in MALDI-MS .

- Chromatographic separation : Pair reverse-phase HPLC with electrospray ionization (ESI)-MS for low-abundance peptide detection .

- Data acquisition : Prioritize peptides with high pI values and low molecular weights (<3 kDa) for derivatization .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous media?

Q. What strategies validate the thermodynamic stability of metal complexes involving this compound?

- Potentiometric titration : Determine stability constants (logβ) in aqueous solutions with constant ionic strength (e.g., 0.1 M KCl) .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures and ligand-metal ratios .

- X-ray crystallography : Resolve crystal structures to confirm coordination geometry (e.g., octahedral vs. square planar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.